molecular formula C2H2ClIO2 B141544 Chloroiodoacetic Acid CAS No. 53715-09-6

Chloroiodoacetic Acid

Cat. No. B141544
CAS RN: 53715-09-6
M. Wt: 220.39 g/mol
InChI Key: ORHUCRGLFVRTJV-UHFFFAOYSA-N
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Description

Chloroiodoacetic acid is a halogenated compound that can be formed through the reaction of iodized table salt with chlorinated drinking water. It has been identified alongside iodoacetic acid in municipal tap water when it reacts with potassium iodide, a component of iodized salt. The formation of chloroiodoacetic acid is influenced by factors such as the presence of sodium hypochlorite and humic acid, as well as the concentration of potassium iodide. The compound is of interest due to its cytotoxic and genotoxic properties, which raise concerns about its potential health effects .

Synthesis Analysis

The synthesis of chloroiodoacetic acid can occur naturally in the environment, as seen in the interaction between iodized table salt and chlorinated drinking water. The process is influenced by the presence of sodium hypochlorite and humic acid, which can affect the yield of chloroiodoacetic acid. The concentration of potassium iodide is also a determining factor in the formation of this compound .

Molecular Structure Analysis

The molecular structure of chloroiodoacetic acid is not explicitly detailed in the provided papers. However, the presence of both chlorine and iodine atoms in the molecule suggests that it may have interesting electronic properties due to the differing electronegativities of these halogens. This could potentially affect its reactivity and interactions with biological molecules .

Chemical Reactions Analysis

Chloroiodoacetic acid is formed through chemical reactions involving chlorinated water and iodide ions. The specific pathways and mechanisms of these reactions are not detailed in the provided papers, but the formation of chloroiodoacetic acid is likely to involve electrophilic substitution reactions where chlorine and iodine are introduced into acetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroiodoacetic acid, such as solubility, boiling point, and reactivity, are not discussed in the provided papers. However, its formation in tap water suggests that it is at least somewhat soluble in water. The presence of both chlorine and iodine in the molecule may also influence its volatility and stability .

Relevant Case Studies

The provided papers do not include specific case studies on chloroiodoacetic acid. However, the study of its formation in tap water boiled with iodized table salt provides a real-world context where this compound can be generated and potentially ingested by humans. This scenario highlights the importance of understanding the health implications of chloroiodoacetic acid, given its cytotoxic and genotoxic effects .

Scientific Research Applications

Formation and Analysis in Cooking and Water Treatment

Chloroiodoacetic acid has been identified as a by-product when municipal chlorinated tap water interacts with iodized table salt or potassium iodide. It's important in understanding the chemical dynamics during cooking processes and its potential impact on water quality. The concentration of chloroiodoacetic acid formed in such interactions was found to be significantly lower than that of iodoacetic acid. The study utilized gas chromatography-mass spectrometry (GC-MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) for analysis (Becalski et al., 2006).

In Water Disinfection Byproducts

Chloroiodoacetic acid, along with other haloacetic acids (HAAs), is recognized as a toxic water disinfection byproduct. A study developed a high-performance ion chromatography-tandem mass spectrometry method for simultaneous determination of chloro-, bromo-, and iodoacetic acids, including chloroiodoacetic acid, and related halogenated contaminants. This method is crucial for routine water quality monitoring and water research, especially concerning the emerging concern over iodoacetic acids (Xue et al., 2016).

Interaction with Model Compounds in Water

Chloroiodoacetic acid, alongside chloroacetic acid, was part of a study investigating the relationship between chlorine decay and the formations of disinfection by-products (DBP) like trichloromethane (TCM) and chloroacetic acid (CAA) in the presence of various model compounds. Understanding this relationship is key for predicting and controlling DBP formation in water treatment processes (Chang et al., 2006).

Safety And Hazards

Chloroiodoacetic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-chloro-2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHUCRGLFVRTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633989
Record name Chloro(iodo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroiodoacetic Acid

CAS RN

53715-09-6
Record name Chloro(iodo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloroiodoacetic Acid
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Chloroiodoacetic Acid
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Citations

For This Compound
124
Citations
A Becalski, BPY Lau, TJ Schrader… - Food additives and …, 2006 - Taylor & Francis
… concentration of iodoacetic acid in tap water samples boiled with 2 g l −1 of iodized table salt was found to be in the 1.5 µg l −1 range, whilst the concentration of chloroiodoacetic acid …
Number of citations: 24 www.tandfonline.com
H Crompton, KM Carter - Journal of the Chemical Society …, 1923 - pubs.rsc.org
… At the same time crystals of chloroiodoacetic acid are formed on the sides of the containing … It solidified almost completely, the yield of crude chloroiodoacetic acid being 60 per cent. of …
Number of citations: 2 pubs.rsc.org
R Xue, H Shi, Y Ma, J Yang, B Hua, EC Inniss… - Chemosphere, 2017 - Elsevier
Free chlorine is a commonly used disinfectant in drinking water treatment. However, disinfection by-products (DBPs) are formed during water disinfection. Haloacetic acids (HAAs) and …
Number of citations: 77 www.sciencedirect.com
BPY Lau, A Becalski - … : An International Journal Devoted to the …, 2008 - Wiley Online Library
… Another reaction byproduct, chloroiodoacetic acid, previously identified2 by GC/MS in the boiling tap water containing KI or iodized table salt, was not monitored due to the lack of …
S Liu, Z Li, H Dong, BA Goodman, Z Qiang - Journal of hazardous materials, 2017 - Elsevier
This study investigated systematically the factors influencing the formation of iodinated disinfection by-products (I-DBPs) during chloramination of I − -containing waters, including …
Number of citations: 55 www.sciencedirect.com
H Shi, C Adams - Talanta, 2009 - Elsevier
… Further, chloroiodoacetic acid (CIAA) was reported to be formed when municipal chlorinated tap water reacted with iodized table salt during cooking [11]. Recent interest in IAAs has …
Number of citations: 80 www.sciencedirect.com
AM McMath, J Read - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… thus led to anticipate that chloroiodoacetic acid and bromoiodoacetic acid would exhibit n … Chloroiodoacetic acid, which has been rendered readily available through the introducfion …
Number of citations: 0 pubs.rsc.org
Y Huang, Y Zhang, Q Zhou, A Li, P Shi, J Qiu… - … : Water Research & …, 2019 - pubs.rsc.org
… Although ions/ion clusters m/z 185, 219/221, and 373 have been identified in drinking water previously to be iodoacetic acid, chloroiodoacetic acid, and 3,5-diiodo-4-…
Number of citations: 8 pubs.rsc.org
C Postigo, SD Richardson, D Barceló - Journal of Environmental Sciences, 2017 - Elsevier
… Iodoacetic acid and chloroiodoacetic acid contributed the most to the total I-HAA concentrations measured in the investigated disinfected water. As for the studied HALs, dihalogenated …
Number of citations: 50 www.sciencedirect.com
Y Li, JS Whitaker, CL McCarty - Journal of Chromatography A, 2012 - Elsevier
… Both the external and internal standard calibration methods were studied for the analysis of monoiodoacetic acid, chloroiodoacetic acid, bromoiodoacetic acid, and diiodoacetic acid in …
Number of citations: 32 www.sciencedirect.com

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